PF-06815345 belongs to the class of PCSK9 modulators, specifically designed to inhibit the activity of the PCSK9 enzyme. This classification places it within the therapeutic area of endocrinology and metabolic diseases, focusing on lipid management and cardiovascular health. The compound's development was part of Pfizer's innovative approach to address cholesterol-related disorders through targeted pharmacological intervention.
PF-06815345 has a molecular formula of and an InChIKey of QTBYVAZRKWOIDU-FUHWJXTLSA-N. The compound's structure features several functional groups that contribute to its biological activity, including a chlorinated aromatic ring and multiple nitrogen-containing moieties, which are critical for its interaction with PCSK9 . The detailed three-dimensional conformation of PF-06815345 is essential for understanding its mechanism of action and binding characteristics.
PF-06815345 primarily acts by inhibiting the function of PCSK9, thereby preventing it from binding to low-density lipoprotein receptors (LDLR). This inhibition leads to increased availability of LDLR on cell surfaces, facilitating enhanced clearance of low-density lipoprotein cholesterol from the bloodstream. The specific chemical interactions involved in this process include competitive inhibition at the active site of PCSK9, which disrupts its normal proteolytic function .
The mechanism by which PF-06815345 exerts its effects involves direct binding to PCSK9, leading to conformational changes that inhibit its ability to interact with LDLR. This results in reduced degradation of LDLR, allowing more receptors to be available for cholesterol uptake from the circulation. Studies have demonstrated that compounds like PF-06815345 can effectively lower plasma levels of low-density lipoprotein cholesterol in preclinical models .
PF-06815345 exhibits specific physical properties that are relevant for its formulation and therapeutic use. These include:
The compound's chemical properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for determining its clinical efficacy .
PF-06815345 was primarily investigated for its potential use in treating hypercholesterolemia by modulating PCSK9 activity. Although it reached phase 1 clinical trials, further development has been discontinued due to various factors including safety concerns or lack of efficacy compared to existing therapies . The insights gained from studies involving PF-06815345 contribute significantly to the understanding of PCSK9 biology and the design of future lipid-lowering agents.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3